molecular formula C9H8Cl2O4S B12487427 Methyl [(3,5-dichlorophenyl)sulfonyl]acetate

Methyl [(3,5-dichlorophenyl)sulfonyl]acetate

Cat. No.: B12487427
M. Wt: 283.13 g/mol
InChI Key: WLJUQWFVIPDRMS-UHFFFAOYSA-N
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Description

Methyl [(3,5-dichlorophenyl)sulfonyl]acetate is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3,5-dichlorophenyl)sulfonyl]acetate typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,5-dichlorobenzenesulfonyl chloride+methyl acetatebaseMethyl [(3,5-dichlorophenyl)sulfonyl]acetate+HCl\text{3,5-dichlorobenzenesulfonyl chloride} + \text{methyl acetate} \xrightarrow{\text{base}} \text{this compound} + \text{HCl} 3,5-dichlorobenzenesulfonyl chloride+methyl acetatebase​Methyl [(3,5-dichlorophenyl)sulfonyl]acetate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3,5-dichlorophenyl)sulfonyl]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form sulfonic acids using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonothioester derivatives.

    Reduction: Formation of the corresponding sulfide.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Methyl [(3,5-dichlorophenyl)sulfonyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [(3,5-dichlorophenyl)sulfonyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-chlorophenyl)sulfonyl]acetate
  • Methyl [(2,4-dichlorophenyl)sulfonyl]acetate
  • Methyl [(3,5-dibromophenyl)sulfonyl]acetate

Uniqueness

Methyl [(3,5-dichlorophenyl)sulfonyl]acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H8Cl2O4S

Molecular Weight

283.13 g/mol

IUPAC Name

methyl 2-(3,5-dichlorophenyl)sulfonylacetate

InChI

InChI=1S/C9H8Cl2O4S/c1-15-9(12)5-16(13,14)8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3

InChI Key

WLJUQWFVIPDRMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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